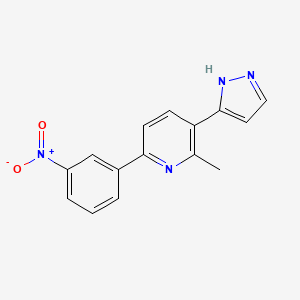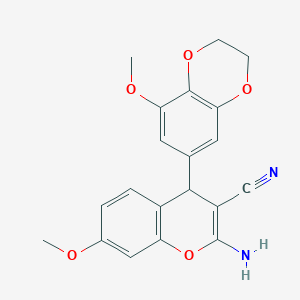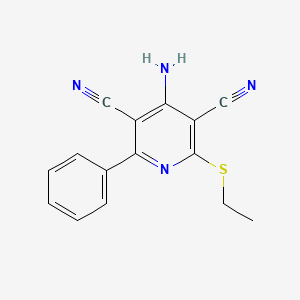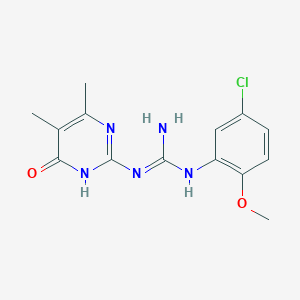![molecular formula C30H31NO5 B11045717 methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)
methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a quinoline core fused with a cyclohexane ring and various functional groups such as methoxy, benzyl, and carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinoline derivatives is through the Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene . The reaction conditions typically include the use of a Lewis acid catalyst, such as BF3·OEt2, and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4 or CrO3 for oxidation, reducing agents like NaBH4 or LiAlH4 for reduction, and halogenating agents like NBS for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the quinoline core can produce 1,2,3,4-tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, or anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers or nanomaterials, due to its stability and functional groups
Mécanisme D'action
The mechanism of action of methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis. Additionally, the methoxy and benzyl groups can enhance its binding affinity to certain proteins, modulating their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzoic acid: A simpler compound with similar functional groups but lacking the spiro and quinoline structures.
1,2,3,4-Tetrahydroquinoline: A reduced form of the quinoline core, lacking the spiro cyclohexane ring and additional functional groups.
N-Benzyl-4-methoxyquinoline: A compound with a similar quinoline core and benzyl group but lacking the spiro cyclohexane ring and carboxylate group.
Uniqueness
Methyl 4-(4-methoxybenzyl)-4’,4’-dimethyl-2’,6’-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1’-cyclohexane]-3’-carboxylate is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness enhances its potential for specific interactions with biological targets and its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C30H31NO5 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
methyl 4-[(4-methoxyphenyl)methyl]-2',2'-dimethyl-4',6'-dioxospiro[1,3-dihydrobenzo[f]quinoline-2,5'-cyclohexane]-1'-carboxylate |
InChI |
InChI=1S/C30H31NO5/c1-29(2)16-25(32)30(27(33)26(29)28(34)36-4)15-23-22-8-6-5-7-20(22)11-14-24(23)31(18-30)17-19-9-12-21(35-3)13-10-19/h5-14,26H,15-18H2,1-4H3 |
Clé InChI |
DPSQSSKVOITUFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C2(CC3=C(C=CC4=CC=CC=C34)N(C2)CC5=CC=C(C=C5)OC)C(=O)C1C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11045638.png)
![7-benzyl-2-[(2,6-dimethylphenoxy)methyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11045644.png)

![2-[1-(2-methoxyethyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11045655.png)

![Ethyl 4-hydroxy-5-{1-(3-hydroxy-4-methoxyphenyl)-3-[(4-methoxybenzyl)amino]-3-oxopropyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045662.png)
![3-Methanesulfonyl-8-(4-methoxyphenyl)-7-methyl-4-phenyl-1H,4H-pyrazolo[3,2-C][1,2,4]triazine](/img/structure/B11045668.png)
![7-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B11045670.png)

![(2Z)-1-(4-methoxyphenyl)-2-[6-(4-methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5(4H)-ylidene]ethanone](/img/structure/B11045687.png)
![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
![5a-methoxy-1,3-dioxo-4-phenyloctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11045724.png)

